molecular formula C17H19Cl3N2O2 B14167310 Benzoic acid, 3,5-dichloro-4-isopropoxy-, 2-benzylhydrazide, monohydrochloride CAS No. 23957-51-9

Benzoic acid, 3,5-dichloro-4-isopropoxy-, 2-benzylhydrazide, monohydrochloride

Cat. No.: B14167310
CAS No.: 23957-51-9
M. Wt: 389.7 g/mol
InChI Key: NQBDYALPNQRZIY-UHFFFAOYSA-N
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Description

Benzoic acid, 3,5-dichloro-4-isopropoxy-, 2-benzylhydrazide, monohydrochloride is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 3,5-dichloro-4-isopropoxy-, 2-benzylhydrazide, monohydrochloride typically involves multiple steps, starting from readily available precursors. The process may include the chlorination of benzoic acid derivatives, followed by the introduction of isopropoxy and benzylhydrazide groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,5-dichloro-4-isopropoxy-, 2-benzylhydrazide, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Benzoic acid, 3,5-dichloro-4-isopropoxy-, 2-benzylhydrazide, monohydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzoic acid, 3,5-dichloro-4-isopropoxy-, 2-benzylhydrazide, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzoic acid, 3,5-dichloro-4-isopropoxy-, 2-benzylhydrazide, monohydrochloride include:

  • 3,5-Dichlorobenzoic acid
  • 3,5-Dichloro-4-hydroxybenzoic acid
  • 3,5-Dichloro-4-methoxybenzoic acid

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

23957-51-9

Molecular Formula

C17H19Cl3N2O2

Molecular Weight

389.7 g/mol

IUPAC Name

N'-benzyl-3,5-dichloro-4-propan-2-yloxybenzohydrazide;hydrochloride

InChI

InChI=1S/C17H18Cl2N2O2.ClH/c1-11(2)23-16-14(18)8-13(9-15(16)19)17(22)21-20-10-12-6-4-3-5-7-12;/h3-9,11,20H,10H2,1-2H3,(H,21,22);1H

InChI Key

NQBDYALPNQRZIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Cl)C(=O)NNCC2=CC=CC=C2)Cl.Cl

Origin of Product

United States

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